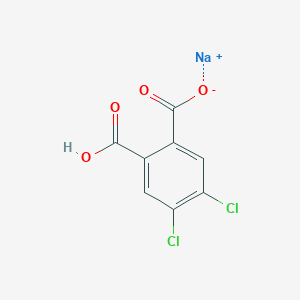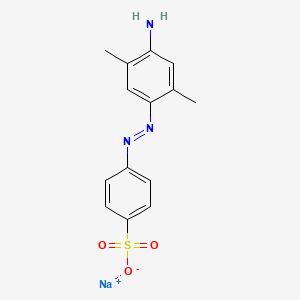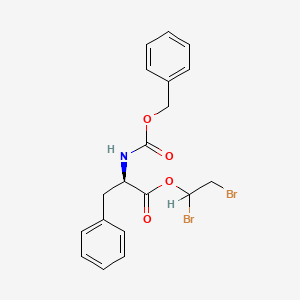
4,5-Dichlorophthalic acid monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichlorophthalic acid monosodium salt is a chemical compound with the molecular formula C8H3Cl2NaO4. It is derived from 4,5-Dichlorophthalic acid, which is a chlorinated derivative of phthalic acid. This compound is known for its unique properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4,5-Dichlorophthalic acid monosodium salt typically involves the chlorination of phthalic acid. One common method includes the reaction of phthalic anhydride with chlorine in an aqueous solution of caustic soda at low temperatures (10-15°C). This process yields a mixture of chlorinated phthalic acids, which can be further purified to obtain the desired product .
Another method involves the interaction of phthalic anhydride with sodium hypochlorite in the presence of sodium chloride and sodium acetate. The reaction is carried out at temperatures between 60-70°C, followed by cooling and separation of the target product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These methods are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichlorophthalic acid monosodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of phthalic acid. These products have distinct properties and can be used in different applications .
Aplicaciones Científicas De Investigación
4,5-Dichlorophthalic acid monosodium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Dichlorophthalic acid monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichlorophthalic acid: The parent compound, which shares similar chemical properties but lacks the sodium salt component.
3,4-Dichlorophthalic acid: Another chlorinated derivative with different substitution patterns on the aromatic ring.
2,3-Dichlorophthalic acid: A compound with chlorination at different positions, leading to distinct chemical behavior.
Uniqueness
4,5-Dichlorophthalic acid monosodium salt is unique due to its specific chlorination pattern and the presence of the sodium salt. This combination imparts distinct solubility, reactivity, and stability properties, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H3Cl2NaO4 |
|---|---|
Peso molecular |
257.00 g/mol |
Nombre IUPAC |
sodium;2-carboxy-4,5-dichlorobenzoate |
InChI |
InChI=1S/C8H4Cl2O4.Na/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 |
Clave InChI |
DSGYKFHTOCXJAB-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)




![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)

